molecular formula C15H9BrClN B12902055 3-Bromo-4-chloro-2-phenylquinoline CAS No. 5425-48-9

3-Bromo-4-chloro-2-phenylquinoline

Cat. No.: B12902055
CAS No.: 5425-48-9
M. Wt: 318.59 g/mol
InChI Key: TWLYREUNPNNGAO-UHFFFAOYSA-N
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Description

3-Bromo-4-chloro-2-phenylquinoline: is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinoline derivatives are widely studied due to their potential therapeutic properties, including antimicrobial, antimalarial, and anticancer activities . The presence of bromine and chlorine atoms in the quinoline structure can significantly influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-chloro-2-phenylquinoline typically involves multi-step reactions starting from readily available precursors. One common method is the Friedländer synthesis , which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts . Another approach is the Suzuki-Miyaura coupling , which uses palladium-catalyzed cross-coupling reactions between aryl halides and boronic acids .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes . These methods ensure high yield and purity of the compound while minimizing the production of by-products. The choice of solvents, catalysts, and reaction conditions is optimized to achieve efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-chloro-2-phenylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or alkoxy derivatives, while oxidation can produce quinoline N-oxides .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Bromo-4-chloro-2-phenylquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and inhibit the activity of enzymes involved in DNA replication and repair, leading to cell death. It can also interfere with the function of proteins and enzymes critical for cell survival and proliferation .

Comparison with Similar Compounds

Uniqueness: 3-Bromo-4-chloro-2-phenylquinoline is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and biological activity.

Properties

CAS No.

5425-48-9

Molecular Formula

C15H9BrClN

Molecular Weight

318.59 g/mol

IUPAC Name

3-bromo-4-chloro-2-phenylquinoline

InChI

InChI=1S/C15H9BrClN/c16-13-14(17)11-8-4-5-9-12(11)18-15(13)10-6-2-1-3-7-10/h1-9H

InChI Key

TWLYREUNPNNGAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2Br)Cl

Origin of Product

United States

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